2-(2-Bromoethoxy)naphthalene
CAS No.: 13247-80-8
Cat. No.: VC21331579
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13247-80-8 |
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Molecular Formula | C12H11BrO |
Molecular Weight | 251.12 g/mol |
IUPAC Name | 2-(2-bromoethoxy)naphthalene |
Standard InChI | InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Standard InChI Key | NKALVESVNGTFHZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)OCCBr |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OCCBr |
Introduction
Chemical Structure and Properties
2-(2-Bromoethoxy)naphthalene is a naphthalene-based compound featuring a bromoethoxy substituent at the 2-position of the naphthalene ring. The compound belongs to the broader class of naphthalene derivatives, which are generally characterized as colorless to pale yellow solids with limited water solubility.
Chemical Identifiers
The molecular structure of 2-(2-Bromoethoxy)naphthalene consists of a naphthalene core with a 2-bromoethoxy (-OCH₂CH₂Br) substituent at the 2-position:
Identifier | Information |
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Molecular Formula | C₁₂H₁₁BrO |
Molecular Weight | ~251.12 g/mol |
Chemical Structure | Naphthalene ring with -OCH₂CH₂Br at position 2 |
Functional Groups | Ether linkage, terminal bromine |
Synthesis Methods
Williamson Ether Synthesis
A probable synthetic route would involve the reaction of 2-naphthol with 1,2-dibromoethane in the presence of a base:
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Deprotonation of 2-naphthol with a suitable base (e.g., potassium carbonate)
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Nucleophilic substitution reaction with 1,2-dibromoethane
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Purification through recrystallization from suitable solvents such as aliphatic alcohols
This approach is consistent with the general synthesis methods for bromoethoxy-substituted aromatic compounds and related naphthalene derivatives described in patent literature .
Purification Techniques
Based on purification methods for related compounds, 2-(2-Bromoethoxy)naphthalene would likely be purified through:
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Dissolution in appropriate organic solvents (toluene, chloroform)
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Washing with aqueous sodium bicarbonate solution
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Drying over magnesium sulfate
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Solvent evaporation
Applications and Uses
Chemical Intermediate
2-(2-Bromoethoxy)naphthalene likely serves as a valuable intermediate in organic synthesis:
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The terminal bromine provides a reactive site for nucleophilic substitution reactions
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The compound can function as a building block for more complex molecules
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It may serve as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials
Pharmaceutical Applications
Naphthalene derivatives have demonstrated significant biological activities, suggesting potential pharmaceutical applications for 2-(2-Bromoethoxy)naphthalene:
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Antimicrobial properties against both Gram-positive and Gram-negative bacteria
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Potential as structural components in drug design
Research has indicated that naphthalene-containing compounds can penetrate bacterial cell membranes, with the 2-substituted naphthalene derivatives often showing higher antimicrobial activity compared to their 1-substituted counterparts .
Reactivity and Chemical Behavior
Functional Group Reactivity
The 2-(2-Bromoethoxy)naphthalene molecule contains two key reactive sites:
Terminal Bromine
The terminal bromine atom in the bromoethoxy group is susceptible to:
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Nucleophilic substitution reactions (SN2)
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Elimination reactions under basic conditions
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Metal-catalyzed coupling reactions
Naphthalene Ring
The naphthalene core can undergo:
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Electrophilic aromatic substitution reactions (though less reactive than benzene)
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Photooxidation reactions
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Addition reactions under specific conditions
Stability Considerations
Based on the properties of related compounds, 2-(2-Bromoethoxy)naphthalene would likely:
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Undergo slow hydrolysis in aqueous environments
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Be sensitive to prolonged exposure to light
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Demonstrate good stability under normal storage conditions when protected from moisture
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 2-(2-Bromoethoxy)naphthalene would typically involve:
Nuclear Magnetic Resonance (NMR)
1H NMR would likely show characteristic patterns:
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Aromatic protons from the naphthalene ring (6.5-8.5 ppm)
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Methylene protons adjacent to oxygen (3.5-4.5 ppm)
Infrared Spectroscopy
Key expected absorptions:
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C-H stretching (aromatic): ~3050-3100 cm-1
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C-H stretching (aliphatic): ~2850-2950 cm-1
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C-O-C stretching: ~1100-1300 cm-1
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for purity determination, with expected purity standards for research-grade material typically ≥97-98% .
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